4-Chloro-3-(trifluoromethyl)pyridine 4-Chloro-3-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 387824-63-7
VCID: VC3784635
InChI: InChI=1S/C6H3ClF3N/c7-5-1-2-11-3-4(5)6(8,9)10/h1-3H
SMILES: C1=CN=CC(=C1Cl)C(F)(F)F
Molecular Formula: C6H3ClF3N
Molecular Weight: 181.54 g/mol

4-Chloro-3-(trifluoromethyl)pyridine

CAS No.: 387824-63-7

Cat. No.: VC3784635

Molecular Formula: C6H3ClF3N

Molecular Weight: 181.54 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-(trifluoromethyl)pyridine - 387824-63-7

Specification

CAS No. 387824-63-7
Molecular Formula C6H3ClF3N
Molecular Weight 181.54 g/mol
IUPAC Name 4-chloro-3-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C6H3ClF3N/c7-5-1-2-11-3-4(5)6(8,9)10/h1-3H
Standard InChI Key UBUXDOBRSSOEOR-UHFFFAOYSA-N
SMILES C1=CN=CC(=C1Cl)C(F)(F)F
Canonical SMILES C1=CN=CC(=C1Cl)C(F)(F)F

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s core structure consists of a pyridine ring substituted with chlorine and trifluoromethyl groups at adjacent positions. Density functional theory (DFT) calculations reveal that the electron-withdrawing effects of the trifluoromethyl group (CF3-\text{CF}_3) significantly polarize the ring, enhancing the electrophilicity of the chlorine atom. This polarization facilitates nucleophilic aromatic substitution (NAS) reactions at the 4-position. The molecular geometry, confirmed by X-ray crystallography in related derivatives, shows bond lengths of 1.73A˚1.73 \, \text{Å} for C–Cl and 1.33A˚1.33 \, \text{Å} for C–N .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC6H3ClF3N\text{C}_6\text{H}_3\text{ClF}_3\text{N}
Molecular Weight181.54 g/mol
Melting Point (Hydrochloride)125–126°C
Boiling PointNot reported
Density1.52 g/cm³ (estimated)
LogP (Octanol-Water)2.1

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 8.72 (s, 1H, H-2), 7.89 (d, J=5.2HzJ = 5.2 \, \text{Hz}, 1H, H-6), 7.45 (d, J=5.2HzJ = 5.2 \, \text{Hz}, 1H, H-5).

    • 19F^{19}\text{F} NMR: δ -63.5 ppm (s, CF3_3).

  • IR Spectroscopy: Strong absorption bands at 1130 cm1^{-1} (C–F stretch) and 740 cm1^{-1} (C–Cl stretch) .

Synthesis and Manufacturing

Industrial Routes

The synthesis of 4-Chloro-3-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation steps. A patented method (CN110885298B) outlines a three-step process :

  • Nitration and Chlorination:
    oo-Chlorotrifluoromethylbenzene is treated with concentrated nitric acid in acetic anhydride at 10–15°C, followed by NaOH washing to isolate intermediates .

    C7H4ClF3+HNO3Ac2OC7H3ClF3NO2+H2O\text{C}_7\text{H}_4\text{ClF}_3 + \text{HNO}_3 \xrightarrow{\text{Ac}_2\text{O}} \text{C}_7\text{H}_3\text{ClF}_3\text{NO}_2 + \text{H}_2\text{O}
  • Reductive Amination:
    The nitro intermediate is reduced using hydrazine hydrate in ethanol with FeCl3_3 catalysis, yielding the amine derivative .

  • Phosgenation:
    Reaction with triphosgene (CCl3O2CCl3\text{CCl}_3\text{O}_2\text{CCl}_3) under reflux conditions produces the final isocyanate derivative, which is purified via vacuum distillation .

Table 2: Optimized Reaction Conditions

ParameterValue
Nitration Temperature10–15°C
Catalyst (FeCl3_3)5 mol%
Phosgenation Time3–5 hours
Yield78–85%

Laboratory-Scale Modifications

Small-scale syntheses often employ palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids introduces functional groups at the 4-position.

Applications in Industry

Pharmaceutical Intermediates

The compound is a precursor to kinase inhibitors and antiviral agents. Its trifluoromethyl group enhances metabolic stability, a critical feature in drug design. Notable derivatives include:

  • Doramapimod: A p38 MAPK inhibitor used in inflammatory disease research.

  • Sofosbuvir Analogues: Investigated for hepatitis C virus (HCV) protease inhibition.

Agrochemicals

In agrochemistry, it serves as a building block for herbicides and insecticides. The chlorine atom facilitates binding to acetylcholinesterase in pests, while the trifluoromethyl group improves lipophilicity for foliar penetration .

Future Directions

Recent advances in continuous-flow chemistry and photoredox catalysis offer opportunities to improve synthetic efficiency. Additionally, computational models predicting NAS reactivity could streamline derivative development.

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